Technical Guide: Chemical Properties and Synthetic Utility of (3-Bromoprop-1-ene-2-sulfinyl)benzene
Technical Guide: Chemical Properties and Synthetic Utility of (3-Bromoprop-1-ene-2-sulfinyl)benzene
Introduction & Structural Anatomy
(3-Bromoprop-1-ene-2-sulfinyl)benzene (CAS No. 74338-92-4) [1] is a highly versatile, bifunctional organosulfur building block. Structurally characterized as an allylic bromide bearing a vinylic sulfoxide moiety, this compound serves as a linchpin in complex organic synthesis. The presence of the electron-withdrawing chiral sulfinyl group adjacent to the alkene not only activates the double bond towards Michael additions but also modulates the electrophilicity of the allylic bromide.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable synthetic node. The causality of its reactivity stems directly from the push-pull electronics of the Ph−S(=O)− group and the leaving group ability of the bromide. This guide deconstructs its physicochemical properties, core reactivity profiles, and validated experimental protocols for drug development and advanced materials research.
Physicochemical Properties
To ensure reproducible experimental design, understanding the baseline quantitative data of (3-Bromoprop-1-ene-2-sulfinyl)benzene is critical. The table below synthesizes its core parameters [1, 2].
| Property | Value | Scientific Implication |
| Chemical Name | (3-Bromoprop-1-ene-2-sulfinyl)benzene | IUPAC standard nomenclature. |
| CAS Registry Number | 74338-92-4 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C9H9BrOS | Indicates high degree of unsaturation and heteroatom presence. |
| Molecular Weight | 245.14 g/mol | Essential for stoichiometric calculations in coupling reactions. |
| Structural Features | Allyl bromide, Vinyl sulfoxide | Enables orthogonal reactivity (electrophilic and nucleophilic trapping). |
| Handling Profile | Lachrymator, Moisture Sensitive | Requires Schlenk techniques and inert atmosphere (Argon/Nitrogen). |
Core Reactivity Profiles
The synthetic value of (3-Bromoprop-1-ene-2-sulfinyl)benzene lies in its orthogonal reaction pathways. The selection of reagents and conditions dictates which functional group is engaged.
Divergent Nucleophilic Substitution ( SN2 vs SN2′ )
The allylic bromide is highly susceptible to nucleophilic attack. However, the sulfinyl group exerts a strong stereoelectronic influence. Hard nucleophiles (e.g., alkoxides, primary amines) typically undergo direct SN2 displacement at the brominated carbon, preserving the vinyl sulfoxide architecture. Conversely, soft nucleophiles (e.g., organocuprates, stabilized enolates) favor an SN2′ mechanism, attacking the terminal alkene carbon, resulting in a double bond migration that yields an allylic sulfoxide.
Divergent SN2 and SN2' nucleophilic substitution pathways.
The Mislow-Evans Rearrangement
When the SN2′ pathway is engaged to form an allylic sulfoxide, the molecule is primed for the Mislow-Evans rearrangement. Upon heating, the allylic sulfoxide undergoes a reversible [2,3]-sigmatropic rearrangement to form a sulfenate ester. By introducing a thiophile (such as trimethyl phosphite), the sulfenate ester is irreversibly cleaved, yielding a highly substituted allylic alcohol. This sequence transforms the original bromide into a hydroxyl group with complete transposition of the alkene.
Mislow-Evans [2,3]-sigmatropic rearrangement pathway.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and NMR checkpoints are integrated to confirm mechanistic progression.
Protocol 1: Direct SN2 Amination
Objective: Synthesize a 2-(phenylsulfinyl)allylamine derivative. Rationale: Utilizing a secondary amine acts as a hard nucleophile, favoring direct displacement of the bromide without triggering SN2′ conjugate addition.
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Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.
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Solvent & Reagent Loading: Dissolve (3-Bromoprop-1-ene-2-sulfinyl)benzene (1.0 mmol, 245 mg) in anhydrous Dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice bath.
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Nucleophile Addition: Add morpholine (2.2 mmol, 191 mg) dropwise over 5 minutes. The excess amine serves as both the nucleophile and the acid scavenger for the generated HBr.
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Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature. Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The starting material ( Rf≈0.6 ) should convert to a more polar spot ( Rf≈0.3 ).
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Quenching & Extraction: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Validation: 1H NMR ( CDCl3 ) should show the disappearance of the allylic bromide signal ( ≈4.1 ppm) and the appearance of new allylic protons shifted upfield due to the amine linkage, while the vinylic protons ( ≈5.8−6.2 ppm) remain intact.
Protocol 2: One-Pot SN2′ / Mislow-Evans Rearrangement
Objective: Convert the starting material into a substituted allylic alcohol via a tandem sequence. Rationale: A soft nucleophile (thiolate) attacks the terminal alkene, shifting the double bond and generating an allylic sulfoxide, which is then thermally rearranged and cleaved.
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Thiolate Generation: In a dry flask under Argon, dissolve sodium methanethiolate (1.1 mmol) in anhydrous THF (10 mL) at -78 °C.
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Conjugate Addition: Slowly add a solution of (3-Bromoprop-1-ene-2-sulfinyl)benzene (1.0 mmol) in THF (5 mL). Stir for 2 hours at -78 °C, then warm to room temperature.
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Rearrangement Setup: To the crude allylic sulfoxide mixture, add trimethyl phosphite ( P(OMe)3 , 2.0 mmol) directly to the flask.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.
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Workup: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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Validation: The final product is an allylic alcohol. IR spectroscopy will show a broad O−H stretch at ≈3300 cm−1 , and the sulfoxide S=O stretch ( ≈1050 cm−1 ) will be absent.
References
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LookChem. "(3-Bromoprop-1-ene-2-sulfinyl)benzene Chemical Properties and Identifiers". LookChem Database.[Link]
